5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl 3-(trifluoromethyl)benzyl sulfide
Overview
Description
Thiazoles are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Oxadiazoles, on the other hand, are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
Thiazoles and oxadiazoles are aromatic compounds, meaning they have a cyclic, planar molecular structure with a ring of resonance bonds . This gives them stability and unique chemical properties .Chemical Reactions Analysis
Thiazoles and oxadiazoles can undergo various chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactivity of the compound you mentioned would depend on the exact positioning and nature of its substituents.Physical And Chemical Properties Analysis
Thiazoles and oxadiazoles generally have good thermal and chemical stability . They are often soluble in common organic solvents . The exact physical and chemical properties of the compound you mentioned would depend on its specific structure.Scientific Research Applications
Corrosion Inhibition
Compounds related to 1,3,4-oxadiazole derivatives, such as 5-((2-methl-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol, have been studied for their corrosion inhibition properties. Research by Ammal, Prajila, and Joseph (2018) found these derivatives to be effective in protecting mild steel against corrosion in sulphuric acid, suggesting potential applications in industrial corrosion protection (Ammal, Prajila, & Joseph, 2018).
Anticancer Activity
A study by Ravinaik et al. (2021) on related 1,3,4-oxadiazole derivatives showed significant anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer. This indicates potential use in developing new anticancer drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antibacterial and Antioxidant Properties
Compounds similar to 1,3,4-oxadiazole have been studied for their biological activities. Karanth et al. (2019) synthesized derivatives that showed good antibacterial activity against Staphylococcus aureus, as well as potent antioxidant activity (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).
Solar Cell Applications
Rahman et al. (2018) investigated an organo-sulfur compound, related to 1,3,4-thiadiazole, as a redox couple in dye-sensitized and quantum-dot sensitized solar cells. This research implies potential application in developing more efficient solar cells (Rahman, Wang, Nath, & Lee, 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F3N3OS2/c27-26(28,29)20-13-7-8-17(14-20)16-34-25-32-31-22(33-25)15-21-23(18-9-3-1-4-10-18)30-24(35-21)19-11-5-2-6-12-19/h1-14H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZVGYJEFLPWHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC4=NN=C(O4)SCC5=CC(=CC=C5)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F3N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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